molecular formula C16H24N4O2 B1473075 tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 2098004-57-8

tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1473075
CAS No.: 2098004-57-8
M. Wt: 304.39 g/mol
InChI Key: OVFNTGMGTVHBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a privileged chemical intermediate in medicinal chemistry, serving as a critical scaffold for the synthesis of biologically active molecules. Its primary research value lies in its role as a precursor for potent and selective receptor antagonists. This compound features a hexahydropyrrolo[3,4-c]pyrrole (a bridged diazabicyclic system) core, which is a common pharmacophore in drug discovery, often used to achieve specific three-dimensional orientation for target binding. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the pyrrolidine nitrogen, enabling rapid analog synthesis. A prominent application, as identified in recent patent literature, is its use in the synthesis of advanced intermediates for P2X3 receptor antagonists . These antagonists are being extensively investigated for their potential in treating a range of neurological conditions, including chronic cough, refractory cough, and pain disorders, by modulating purinergic signaling. The 6-methylpyridazin-3-yl moiety contributes to the molecule's overall pharmacokinetic and binding properties. Consequently, this intermediate is indispensable for researchers in early-stage drug discovery programs focused on developing new therapeutic agents targeting the P2X purinoceptor family and other related targets. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-11-5-6-14(18-17-11)19-7-12-9-20(10-13(12)8-19)15(21)22-16(2,3)4/h5-6,12-13H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFNTGMGTVHBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a compound with potential biological significance. Its structure suggests various pharmacological activities, which are crucial for drug development and therapeutic applications. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C16H24N4O2C_{16}H_{24}N_4O_2 with a molecular weight of approximately 304.38 g/mol. Its structural characteristics include a hexahydropyrrolo core fused with a pyridazine moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease progression.
  • Receptor Modulation : The presence of the pyridazine ring indicates possible interactions with neurotransmitter receptors, which could influence neurological functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antitumor Activity : Some studies have shown that derivatives of pyrrolopyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

  • Anticancer Studies : A study investigating the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant inhibition of cell proliferation. Although specific data on this compound was not available, the results suggest a promising avenue for further research.
  • Neuropharmacological Studies : Research into similar pyrrolopyrrole compounds has indicated modulation of neurotransmitter systems, suggesting that this compound may also affect cognitive functions or mood regulation.

Data Tables

PropertyValue
Molecular FormulaC16H24N4O2
Molecular Weight304.38 g/mol
CAS Number2098004-57-8
Purity>98% (HPLC)
Biological ActivityObservations
Antitumor ActivityPotential cytotoxic effects
Anti-inflammatory EffectsInhibition of cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic amines with structural analogs differing in substituents, core heterocycles, or protective groups. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Core Structure Substituent/Modification Similarity Score Key Properties/Applications
cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole (250275-15-1) Hexahydropyrrolo[3,4-c]pyrrole tert-Butyl carbamate (no pyridazine) 1.00 Intermediate for PROTACs or peptidomimetics
tert-Butyl 5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (N/A) Hexahydropyrrolo[3,4-c]pyrrole Benzotriazole-5-carbonyl group N/A High yield (83%), MS: 358.5 [M+H]+; used in kinase inhibitor synthesis
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (885270-86-0) Spirocyclic 2,6-diazaspiro[3.4]octane Spirocyclic framework 0.98 Enhanced rigidity for conformational control in drug design
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate HCl (1187933-06-7) Pyrrolo[3,4-c]pyridine Pyridine ring instead of pyrrole 0.94 Improved solubility due to pyridine’s basicity; hydrochloride salt for stability

Key Observations:

Core Heterocycle Modifications: The pyrrolo[3,4-c]pyrrole core in the target compound provides a rigid, bicyclic structure ideal for mimicking peptide turn motifs. Replacement of one pyrrole ring with pyridine (CAS 1187933-06-7) increases basicity, improving aqueous solubility but altering hydrogen-bonding interactions .

Substituent Effects :

  • The 6-methylpyridazine group in the target compound offers a planar, aromatic system capable of π-π stacking and hydrogen bonding, critical for kinase inhibition. Comparatively, the benzotriazole-5-carbonyl substituent (Compound 26, ) introduces a bulkier, electron-deficient heterocycle, which may enhance metabolic stability but reduce cell permeability .

Synthetic Strategies :

  • The tert-butyl carbamate group is universally employed for amine protection, enabling facile deprotection under acidic conditions (e.g., TFA, as in ) .
  • Coupling reactions (e.g., HATU-mediated amidation in ) yield high-purity intermediates (83% yield), whereas Pd-catalyzed cross-coupling () expands functionalization options for the pyrrolo-pyrrole core .

Spectroscopic and Physicochemical Properties :

  • The target compound’s 6-methylpyridazine substituent is expected to downfield-shift aromatic protons in $ ^1H $-NMR compared to the benzotriazole analog (δ 8.03–7.59 in ).
  • Molecular weight differences (e.g., 358.5 [M+H]+ for the benzotriazole analog vs. ~350–370 estimated for the target compound) reflect substituent contributions to logP and bioavailability .

Preparation Methods

Synthesis of Hexahydropyrrolo[3,4-c]pyrrole Core

  • The hexahydropyrrolo[3,4-c]pyrrole scaffold is typically synthesized via cyclization reactions starting from appropriate amino acid derivatives or substituted pyrrole precursors.
  • Reductive amination or intramolecular cyclization under acidic or basic conditions can be employed to close the bicyclic ring system.
  • Hydrogenation may be used to saturate the pyrrole ring, yielding the hexahydro derivative.

Installation of tert-Butyl Carbamate Protecting Group

  • The tert-butyl carbamate (Boc) group is introduced by treating the free amine on the hexahydropyrrolo[3,4-c]pyrrole core with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents such as dichloromethane or acetonitrile.
  • The reaction is generally performed at 0 °C to room temperature to avoid side reactions.
  • The Boc group protects the amine during subsequent synthetic steps and can be removed under acidic conditions if needed.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Core cyclization Intramolecular cyclization, acid/base catalysis 70-85 Controlled temperature for selectivity
Pyridazinyl substitution Pd-catalyzed Suzuki coupling, base, solvent 60-75 Requires inert atmosphere
Boc protection Boc2O, triethylamine, DCM, 0 °C to RT 80-95 Mild conditions, high selectivity

Analytical and Purification Techniques

  • Purification of intermediates and final product is commonly achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Characterization includes NMR spectroscopy (^1H, ^13C), mass spectrometry, and HPLC to confirm purity and structure.
  • Crystallization may be employed for final product isolation to enhance purity.

Research Findings and Optimization

  • Optimization studies focus on improving regioselectivity during ring closure and substitution steps.
  • The choice of catalyst and ligand in the cross-coupling step significantly affects yield and purity.
  • Protecting group strategies such as Boc installation are critical to prevent side reactions and facilitate handling.
  • Reaction scale-up requires careful control of temperature and atmosphere to maintain reproducibility.

Summary Table of Preparation Method Features

Feature Description
Core Scaffold Formation Intramolecular cyclization or reductive amination
Substituent Introduction Pd-catalyzed cross-coupling or nucleophilic substitution
Protecting Group Installation Boc protection with di-tert-butyl dicarbonate
Reaction Conditions Mild to moderate temperatures, inert atmosphere
Purification Silica gel chromatography, crystallization
Characterization Techniques NMR, MS, HPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.